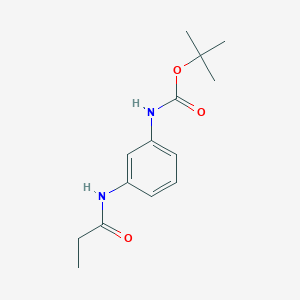![molecular formula C19H22N2O3 B268820 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268820.png)
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a compound that has been extensively studied for its potential therapeutic applications. This molecule is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor, a protein found in various tissues throughout the body.
作用機序
The sigma-1 receptor is a protein found in various tissues throughout the body, including the brain, heart, and immune system. When activated by ligands such as 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, the sigma-1 receptor can modulate several cellular processes, including calcium signaling, protein folding, and mitochondrial function. This modulation can lead to a variety of downstream effects, including neuroprotection, anti-inflammatory activity, and improved neuronal plasticity.
Biochemical and Physiological Effects:
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and promote neuronal survival and regeneration. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide's potential as an anti-addiction agent warrants further investigation, particularly in the context of opioid addiction. Finally, the development of more potent and selective sigma-1 receptor agonists could lead to improved therapeutic options for a variety of conditions.
合成法
The synthesis of 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, starting with the reaction of 2-methylphenol with acetyl chloride to form 2-acetyl-6-methylphenol. This intermediate is then reacted with propylamine to form the corresponding amide, which is subsequently reacted with phosgene to form 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the areas of neuroprotection and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote neuronal survival and regeneration. 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been investigated for its potential use in treating addiction, anxiety, and depression.
特性
製品名 |
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-12-20-19(23)15-8-10-16(11-9-15)21-18(22)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChIキー |
ZSHXXTZACXYPAO-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)


![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![Methyl 4-({[4-(isobutyrylamino)phenyl]amino}carbonyl)benzoate](/img/structure/B268762.png)